

Deucravacitinib's Allosteric Engagement with the TYK2 Pseudokinase Domain: A Technical Guide

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Compound of Interest		
Compound Name:	Deucravacitinib	
Cat. No.:	B606291	Get Quote

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Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), **deucravacitinib** employs a unique allosteric mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2. This distinct mode of action confers remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), offering a differentiated safety and efficacy profile in the treatment of immune-mediated diseases such as psoriasis.

This technical guide provides an in-depth exploration of the molecular interactions between **deucravacitinib** and the TYK2 pseudokinase domain, detailing the experimental methodologies used to characterize this binding and presenting key quantitative data.

The TYK2 Pseudokinase Domain: A Regulatory Hub

The JAK family of kinases, including TYK2, are characterized by the presence of a catalytically active kinase domain (JH1) and a structurally similar but largely inactive pseudokinase domain (JH2). The JH2 domain was initially considered catalytically inert but is now recognized as a critical regulatory module that modulates the activity of the JH1 domain. In its basal state, the



JH2 domain is thought to exert an autoinhibitory effect on the JH1 domain. **Deucravacitinib** leverages the unique structural features of the TYK2 JH2 domain to achieve its high selectivity.

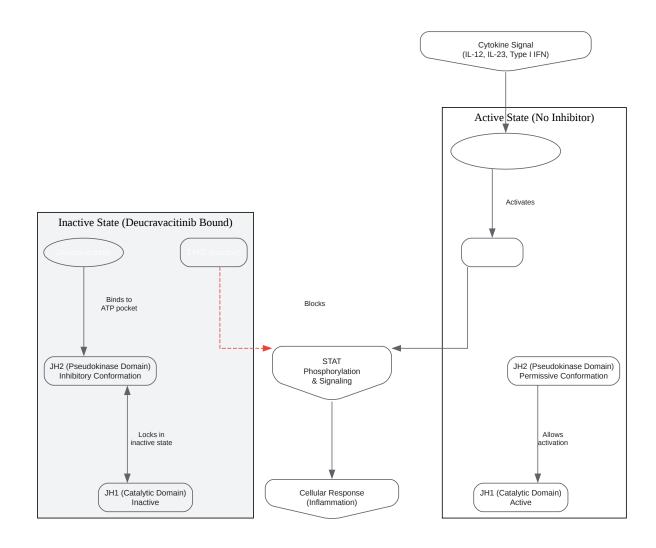
Mechanism of Action: Allosteric Inhibition

Deucravacitinib binds to the ATP-binding pocket of the TYK2 JH2 domain. This binding event stabilizes the JH2 domain in an inhibitory conformation, which in turn locks the JH1 catalytic domain in an inactive state. This allosteric inhibition prevents the conformational changes required for TYK2 activation, thereby blocking downstream signaling cascades initiated by cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).

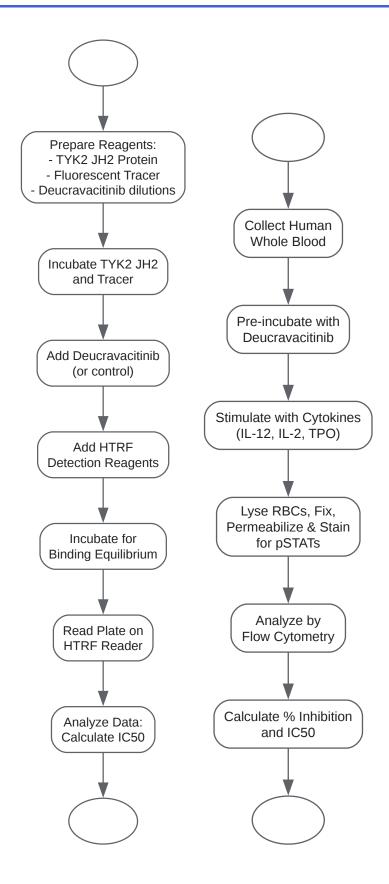
A key feature of **deucravacitinib**'s design is the incorporation of a deuterated N-methyl amide group. This modification enhances its metabolic stability, reducing the rate of demethylation and the formation of potentially less selective metabolites.

Below is a diagram illustrating the allosteric inhibition mechanism.









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